molecular formula C9H19O7P B10759879 (2R)-2-Hydroxy-3-(phosphonooxy)propyl hexanoate

(2R)-2-Hydroxy-3-(phosphonooxy)propyl hexanoate

Cat. No.: B10759879
M. Wt: 270.22 g/mol
InChI Key: FIMVTNBZKNVWDN-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate typically involves the esterification of glycerol with hexanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the monoester. The product is then purified using techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as diesters, alcohols, and substituted phosphates .

Scientific Research Applications

1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors, triggering a cascade of biochemical reactions. The compound’s effects are mediated through the activation of signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

  • 1-Oleoyl-2-Hydroxy-Sn-Glycero-3-Phosphate
  • 1-Myristoyl-2-Hydroxy-Sn-Glycero-3-Phosphate
  • 1-Linoleoyl-2-Hydroxy-Sn-Glycero-3-Phosphate

Comparison: 1-Monohexanoyl-2-Hydroxy-Sn-Glycero-3-Phosphate is unique due to its specific fatty acid chain length and the presence of a hydroxyl group at the Sn-2 position. This structural uniqueness imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, 1-Oleoyl-2-Hydroxy-Sn-Glycero-3-Phosphate has a longer fatty acid chain, which affects its solubility and interaction with lipid membranes .

Properties

Molecular Formula

C9H19O7P

Molecular Weight

270.22 g/mol

IUPAC Name

[(2S)-2-hydroxy-3-phosphonooxypropyl] hexanoate

InChI

InChI=1S/C9H19O7P/c1-2-3-4-5-9(11)15-6-8(10)7-16-17(12,13)14/h8,10H,2-7H2,1H3,(H2,12,13,14)/t8-/m0/s1

InChI Key

FIMVTNBZKNVWDN-QMMMGPOBSA-N

Isomeric SMILES

CCCCCC(=O)OC[C@@H](COP(=O)(O)O)O

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)O)O

Origin of Product

United States

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